molecular formula C9H9FO3 B1452098 Methyl 3-fluoro-5-methoxybenzoate CAS No. 1214387-14-0

Methyl 3-fluoro-5-methoxybenzoate

Cat. No. B1452098
CAS RN: 1214387-14-0
M. Wt: 184.16 g/mol
InChI Key: BSYKISDBSMNCOG-UHFFFAOYSA-N
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Description

“Methyl 3-fluoro-5-methoxybenzoate” is a chemical compound with the molecular formula C9H9FO3 . It has a molecular weight of 184.17 . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 3-fluoro-5-methoxybenzoate” is 1S/C9H9FO3/c1-12-8-4-6 (9 (11)13-2)3-7 (10)5-8/h3-5H,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-fluoro-5-methoxybenzoate” is a solid powder . The compound’s storage temperature is between 2-8°C .

Scientific Research Applications

Medicine

Methyl 3-fluoro-5-methoxybenzoate is utilized in medicinal chemistry for the synthesis of various pharmaceutical compounds. Its fluorinated structure can be instrumental in creating drugs with enhanced metabolic stability and bioavailability .

Agriculture

In agriculture, this compound may serve as a precursor in the synthesis of agrochemicals. Its methoxy and fluoro groups could be useful in developing pesticides or herbicides with specific properties like increased potency or selectivity .

Material Science

The compound’s unique chemical structure makes it valuable in material science, particularly in the creation of novel polymers or coatings that require specific thermal or chemical resistance characteristics .

Environmental Science

Methyl 3-fluoro-5-methoxybenzoate might be involved in environmental science research, particularly in studying the degradation of environmental pollutants. Its stability under various conditions can help in understanding the persistence of certain chemical compounds in the environment .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or mass spectrometry to identify or quantify other substances due to its distinct spectral properties .

Pharmacology

Pharmacological research may leverage Methyl 3-fluoro-5-methoxybenzoate in the study of drug-receptor interactions. The fluorine atom, in particular, is often used in radiolabeling studies to track the distribution of drugs within the body .

Biochemistry

Biochemists might find Methyl 3-fluoro-5-methoxybenzoate useful in probing enzymatic reactions or metabolic pathways. The introduction of a fluorine atom can create analogs of natural substrates to investigate enzyme specificity or inhibition .

Industrial Processes

This chemical serves as an intermediate in various industrial processes, including the manufacture of more complex chemical entities. Its reactivity can be harnessed to introduce fluoro or methoxy groups into target molecules, enhancing their properties for specific industrial applications .

Safety and Hazards

“Methyl 3-fluoro-5-methoxybenzoate” is classified under the GHS07 pictogram . The compound has hazard statements H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, as well as ingestion and inhalation .

properties

IUPAC Name

methyl 3-fluoro-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYKISDBSMNCOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-5-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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